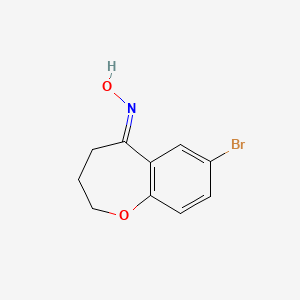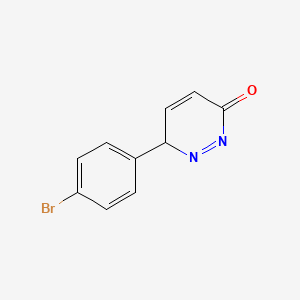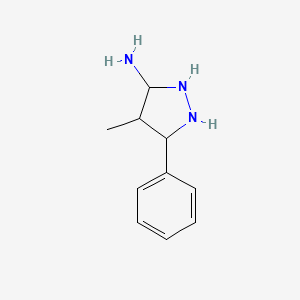
4-Methyl-5-phenylpyrazolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-phenylpyrazolidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolidines These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazolidine ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial processes.
化学反应分析
Types of Reactions
4-Methyl-5-phenylpyrazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Pyrazolidinones
Reduction: Various amine derivatives
Substitution: Halogenated pyrazolidines
科学研究应用
4-Methyl-5-phenylpyrazolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Methyl-5-phenylpyrazolidin-3-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Methyl-5-phenylpyrazole
- 4-Methyl-5-phenylimidazole
- 4-Methyl-5-phenyltriazole
Uniqueness
4-Methyl-5-phenylpyrazolidin-3-amine is unique due to its specific combination of a pyrazolidine ring with both a phenyl and a methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
4-methyl-5-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-7,9-10,12-13H,11H2,1H3 |
InChI 键 |
KOLYWLZRAUCKMO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(NNC1N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)

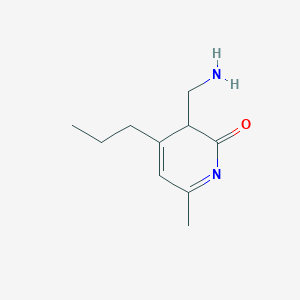
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)

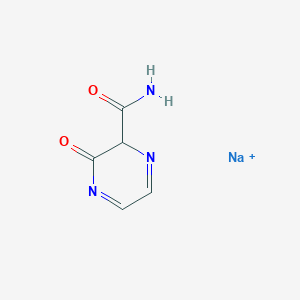
![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxo-5H-pyrimidin-3-ium-5-yl)phenyl]propanoate](/img/structure/B15133001.png)
